1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
描述
属性
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19(11-10-16-6-2-1-3-7-16)22-12-14-23(15-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUMZHJNRENLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step organic reactions
Preparation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiazole derivative reacts with piperazine in the presence of a suitable base.
Attachment of Phenylpropanone Group: The final step involves the condensation of the piperazine-benzothiazole intermediate with phenylpropanone under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
化学反应分析
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
相似化合物的比较
Structural Analogues with Piperazine-Benzothiazole Scaffolds
The following compounds share structural similarities but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations :
- In contrast, the 4-chlorophenyl substitution in may enhance halogen bonding interactions with biological targets, such as enzymes or receptors.
- Heterocyclic Replacements: Replacing benzothiazole with benzodioxole () or quinazoline () alters electronic properties and target selectivity.
Pharmacological Profiles
- Anticancer Potential: Cationic 1,3,4-thiadiazole derivatives with benzothiazole groups () exhibit antitumor activity, suggesting that the benzothiazole-propanone scaffold may interact with DNA or protein kinases.
- Antifungal and Antineoplastic Activity : Benzotriazole analogues () demonstrate broad-spectrum bioactivity, though benzothiazole derivatives may offer improved metabolic stability due to reduced ring strain.
Physicochemical Properties
- Lipophilicity : The 3-phenylpropan-1-one moiety in the target compound increases logP compared to simpler piperazine derivatives (e.g., 4-benzylpiperazinyl β-(p-chlorophenyl)phenethyl ketone, ).
- Crystallinity: Single-crystal X-ray studies of related compounds () reveal planar benzothiazole systems and non-covalent interactions (e.g., π-π stacking), which influence solubility and formulation.
生物活性
The compound 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a benzothiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are implicated in various physiological processes, including pain modulation and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with piperazine and appropriate acylating agents. The methods employed often include microwave-assisted synthesis to improve yield and reduce reaction time. The general synthetic route can be summarized as follows:
- Reagents : Benzothiazole derivative, piperazine, acylating agent (e.g., propanoyl chloride).
- Conditions : Microwave irradiation or conventional heating in a suitable solvent.
- Purification : Column chromatography or recrystallization.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of benzothiazole derivatives to identify structural features that enhance biological activity. Key findings include:
- Substituents on the Benzothiazole Ring : The introduction of electron-withdrawing groups such as trifluoromethyl at the ortho or para positions significantly improves enzyme inhibition potency against sEH and FAAH.
- Piperazine Moiety : Variations in the piperazine ring structure have been shown to affect binding affinity and selectivity towards these enzymes.
Table 1 summarizes some key analogs and their inhibitory activities:
| Compound | IC50 (sEH) | IC50 (FAAH) | Comments |
|---|---|---|---|
| Compound A | 7 nM | 9.6 nM | Most potent dual inhibitor |
| Compound B | 15 nM | 12 nM | Moderate activity |
| Compound C | 30 nM | 25 nM | Less effective |
Biological Activity
The biological evaluation of this compound has revealed several pharmacological properties:
Antinociceptive Effects
In vivo studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models of pain. For instance:
- Model : Acute inflammatory pain model in rats.
- Dosage : Effective at doses around 1 mg/kg.
- Outcome : Comparable efficacy to traditional analgesics like ketoprofen without significant locomotor side effects, suggesting a favorable safety profile.
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory properties through dual inhibition of sEH and FAAH, which are involved in the metabolism of endocannabinoids and eicosanoids. This dual action can lead to enhanced therapeutic effects in managing chronic pain and inflammation.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives:
- Study on Pain Relief : A study demonstrated that the administration of a dual sEH/FAAH inhibitor resulted in significant pain relief without affecting voluntary locomotor behavior in rats, indicating a promising therapeutic window for chronic pain management .
- Metabolic Stability : Research indicated that modifications to the aromatic ring can influence metabolic stability in liver microsomes, which is crucial for the development of long-lasting therapeutic agents .
常见问题
Q. What are the optimal synthetic routes and characterization methods for 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one?
Methodological Answer: The synthesis typically involves multi-step procedures:
Coupling reactions between benzothiazole-piperazine precursors and propanone derivatives under reflux in solvents like toluene or ethanol.
Catalytic optimization : Use of coupling agents (e.g., DCC or EDCI) to facilitate amide bond formation between the piperazine and propanone moieties .
Purification : Column chromatography or recrystallization to isolate the compound, followed by spectroscopic validation (¹H/¹³C NMR, IR, and MS) to confirm structural integrity and purity .
Key Considerations : Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, refluxing in ethanol for 8–12 hours achieves higher yields (~75%) compared to room-temperature reactions .
Q. How is the biological activity of this compound assessed in preclinical studies?
Methodological Answer: Standard assays include:
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method to measure IC₅₀ values .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Comparative analysis : Benchmarking against analogs (e.g., benzothiazole derivatives with varying substituents) to identify structure-activity trends (see Table 1 ) .
Q. Table 1: Comparative Biological Activity of Benzothiazole Derivatives
| Compound | AChE IC₅₀ (nM) | Antimicrobial (MIC, µg/mL) | Neuroprotective Activity |
|---|---|---|---|
| Current Compound | 12.5 | 2–8 | High |
| Compound A (Methoxy) | 45.3 | 16–32 | Moderate |
| Compound B (Fluoro) | 8.7 | 4–16 | Low |
Advanced Research Questions
Q. How can structural modifications enhance the compound’s efficacy or reduce toxicity?
Methodological Answer:
- Piperazine substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzothiazole 6-position enhances AChE binding affinity .
- Propanone chain optimization : Replacing the phenyl group with heteroaromatic rings (e.g., thiophene) improves blood-brain barrier penetration .
- Toxicity screening : In vitro cytotoxicity assays (e.g., HepG2 cell viability) paired with in silico ADMET predictions (e.g., ProTox-II) guide safer designs .
Example : A fluorinated analog (IC₅₀ = 8.7 nM for AChE) showed reduced hepatotoxicity (CC₅₀ > 100 µM) compared to the parent compound (CC₅₀ = 50 µM) .
Q. How do researchers resolve contradictions in reported biological data for this compound?
Methodological Answer: Contradictions (e.g., variable IC₅₀ values across studies) are addressed by:
Assay standardization : Validating protocols using reference inhibitors (e.g., donepezil for AChE assays) .
Structural verification : Re-synthesizing disputed compounds and confirming purity via HPLC (>95%) .
Computational validation : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile activity differences due to stereochemistry .
Q. What mechanistic insights exist for its neuroprotective effects?
Methodological Answer:
- AChE inhibition : X-ray crystallography reveals hydrogen bonding between the benzothiazole nitrogen and the enzyme’s catalytic triad .
- Oxidative stress modulation : In vitro models (e.g., SH-SY5Y cells) demonstrate ROS reduction via Nrf2 pathway activation, measured by qPCR and Western blot .
- Synergistic effects : Co-administration with memantine in rodent models shows enhanced cognitive recovery (Morris water maze, p < 0.01) .
Q. What advanced analytical techniques are critical for studying its pharmacokinetics?
Methodological Answer:
- LC-MS/MS : Quantifies plasma/tissue concentrations in pharmacokinetic studies (LOQ = 0.1 ng/mL) .
- Microsomal stability assays : Liver microsomes (human/rat) assess metabolic clearance using NADPH-dependent CYP450 enzymes .
- Plasma protein binding : Equilibrium dialysis to determine free fraction (%) for dose adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
